
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, commonly known as TQ, is a natural product isolated from the seeds of Nigella sativa. TQ has been found to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its pharmacological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. TQ has also been found to interact with various proteins, including p53, Bcl-2, and caspases, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
TQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9, which are involved in inflammation and cancer progression. TQ has also been found to increase the activity of various antioxidant enzymes, including superoxide dismutase and catalase, which protect cells from oxidative stress. Additionally, TQ has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TQ has several advantages for lab experiments. It is a natural product, which makes it a safer alternative to synthetic compounds. TQ is also readily available and relatively inexpensive. However, TQ has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vitro and in vivo experiments. Additionally, the stability of TQ can be affected by light and temperature, which can lead to degradation and loss of activity.
Direcciones Futuras
There are several future directions for the study of TQ. One area of interest is the development of TQ-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of TQ in humans. Additionally, the development of novel delivery systems for TQ can improve its solubility and stability, which can enhance its therapeutic efficacy. Finally, the identification of new targets and signaling pathways modulated by TQ can provide new insights into its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
TQ can be synthesized by the oxidation of thymoquinone, which is a major component of Nigella sativa seeds. The oxidation of thymoquinone can be achieved by using various reagents, including potassium permanganate, chromium trioxide, and iodine.
Aplicaciones Científicas De Investigación
TQ has been extensively studied for its potential therapeutic effects. It has been found to exhibit anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. TQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, TQ has been found to have antioxidant and antimicrobial activities.
Propiedades
IUPAC Name |
1-phenacyl-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-31-21-13-17(14-22(32-2)23(21)33-3)27-24(29)18-11-7-8-12-19(18)26(25(27)30)15-20(28)16-9-5-4-6-10-16/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKXIZITKRQRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-oxo-2-phenylethyl)-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

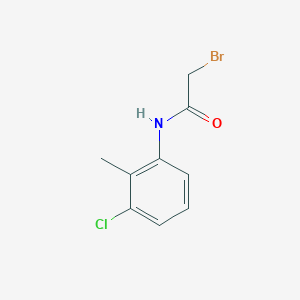
![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)
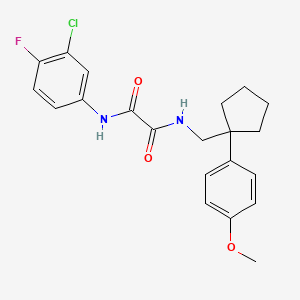

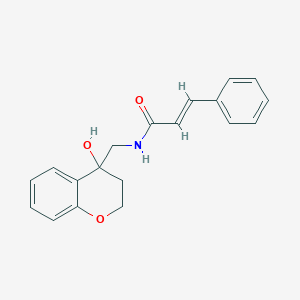
![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)
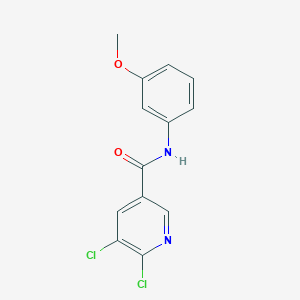
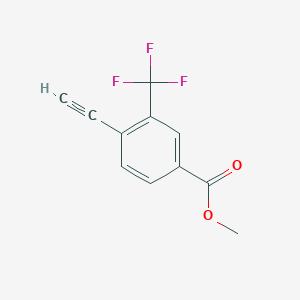
![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)
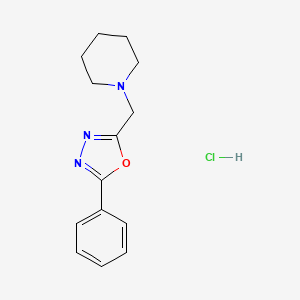

![2-[3-(Aminomethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride](/img/structure/B2649399.png)